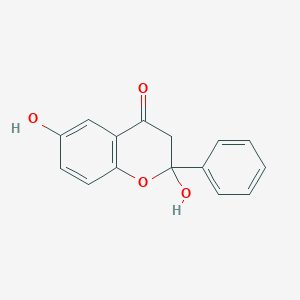

2,6-Dihydroxy-2-phenylchroman-4-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H12O4 |

|---|---|

Poids moléculaire |

256.25 g/mol |

Nom IUPAC |

2,6-dihydroxy-2-phenyl-3H-chromen-4-one |

InChI |

InChI=1S/C15H12O4/c16-11-6-7-14-12(8-11)13(17)9-15(18,19-14)10-4-2-1-3-5-10/h1-8,16,18H,9H2 |

Clé InChI |

WHUIECGZLKIGIH-UHFFFAOYSA-N |

SMILES canonique |

C1C(=O)C2=C(C=CC(=C2)O)OC1(C3=CC=CC=C3)O |

Origine du produit |

United States |

Elucidation of Structure Activity Relationships Sar for 2,6 Dihydroxy 2 Phenylchroman 4 One Analogues

Influence of Hydroxylation Patterns on Biological Potency

Positional Effects of Hydroxyl Groups on Different Rings (e.g., A, B, C)

The location of hydroxyl groups on the A, B, and C rings of the flavanone (B1672756) structure has a profound effect on bioactivity.

A-Ring: Hydroxylation at the C-5 and C-7 positions of the A-ring is a common feature among biologically active flavonoids and is considered important for activities such as anti-MRSA (methicillin-resistant Staphylococcus aureus) effects. nih.gov The presence of a hydroxyl group at C-5, in particular, is often associated with enhanced activity. nih.gov

B-Ring: The hydroxylation pattern of the B-ring is crucial for the antioxidant properties of flavonoids. nih.gov An increased number of hydroxyl groups on the B-ring generally correlates with stronger antioxidant and enzyme inhibitory activities. nih.govnih.gov For instance, the presence of a 3',4'-catechol (dihydroxy) structure in the B-ring enhances electron delocalization, contributing to potent antioxidant activity. mdpi.com Specifically, hydroxylation at the C-3′ and C-4′ positions has been shown to remarkably enhance the inhibition of aldose reductase activity. nih.gov

C-Ring: While flavanones lack the C-2/C-3 double bond found in flavones and flavonols, the presence of a hydroxyl group at the C-3 position in the C-ring (as seen in the related flavonols) can enhance pro- and antioxidant effects. nih.gov This is attributed to the positive mesomeric effect of the enolic 3-hydroxy group. nih.gov

Interactive Table: Effect of Hydroxyl Group Position on Biological Activity

| Ring | Position(s) | Observed Effect on Bioactivity |

| A-Ring | C-5, C-7 | Important for anti-MRSA activity. nih.gov |

| B-Ring | C-3', C-4' | Crucial for antioxidant properties and enhanced aldose reductase inhibition. nih.gov |

| B-Ring | Increased number | Correlates with stronger inhibitory effects on α-glucosidase and α-amylase. nih.gov |

| C-Ring | C-3 (in flavonols) | Enhances pro- and antioxidant effects. nih.gov |

Role of Hydroxyl-Methoxy Synergism

The interplay between hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can modulate the biological activity of flavanones. While O-methylation of hydroxyl groups generally decreases radical scavenging capacity, the strategic placement of methoxy groups can influence other biological activities. nih.gov

For example, in some flavonoids, the presence of methoxy groups at the 3'- and/or 5'-positions can play a positive role in the inhibition of P-glycoprotein (Pgp), a protein associated with multidrug resistance in cancer cells. researchgate.netdoaj.org Conversely, a methoxy group at the 6-position may have a negative impact on this activity. researchgate.netdoaj.org The relative positions of hydroxyl and methoxy groups can be more critical than the sheer number of hydroxyl groups for certain activities, such as antioxidant capacity. mdpi.com

Impact of Substitution at the Phenyl Moiety (C-2 Position) on Bioactivity

The phenyl ring at the C-2 position of the chroman-4-one core is a key site for structural modification that can significantly alter biological activity. The nature and position of substituents on this B-ring influence the molecule's electronic properties and its ability to interact with biological targets.

The hydroxylation pattern on the B-ring is a major determinant of the antioxidant and enzyme-inhibiting activities of flavonoids. nih.gov An increase in the number of hydroxyl groups on the B-ring is often associated with enhanced bioactivity. nih.govnih.gov For instance, eriodictyol (B191197), with two hydroxyl groups on the B-ring, demonstrates greater antioxidant activity than naringenin (B18129) (one hydroxyl group) and pinocembrin (B1678385) (no hydroxyl groups). acs.org

Stereochemical Configuration and its Consequence on Pharmacological Efficacy

Flavanones possess a chiral center at the C-2 position, leading to the existence of (S) and (R) enantiomers. The stereochemical configuration can have a profound impact on their absorption, metabolism, and ultimately, their pharmacological effects. nih.govresearchgate.net

Research on flavanols, which are structurally related to flavanones, has demonstrated that different stereoisomers exhibit distinct biological activities. For example, (-)-epicatechin (B1671481) was identified as the sole stereoisomer capable of inducing a significant arterial dilation response in vivo. nih.govresearchgate.net This highlights that the specific three-dimensional arrangement of the molecule is critical for its interaction with biological receptors and enzymes, and consequently, its therapeutic efficacy. The beneficial health effects associated with the consumption of flavanol-containing foods are likely dependent on the specific stereochemical configurations of the flavanols present. nih.govresearchgate.net

Conformational Flexibility and Its Relationship to Receptor Binding

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a crucial factor in its interaction with biological receptors. Both the ligand (the flavanone) and the receptor possess a degree of flexibility that allows for an optimal fit, a concept often referred to as "induced fit". mdpi.com

Correlation of Lipophilicity with Cellular Uptake and Target Engagement

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that governs its ability to cross cell membranes and reach its intracellular targets. nih.govmdpi.compg.edu.pl The biological activity of flavonoids is dependent on their ability to be absorbed and distributed within the body, processes that are heavily influenced by their lipophilicity. reading.ac.ukresearchgate.net

A direct relationship often exists between the lipophilicity of a flavonoid and its antibacterial activity. nih.gov For instance, active flavonoids against Gram-negative bacteria tend to fall within a narrower range of lipophilicity values. nih.gov The addition of lipophilic groups, such as prenyl groups, can enhance the affinity of flavonoids for cell membranes, thereby amplifying their biological effects. nih.gov However, an optimal level of lipophilicity is required; if a compound is too lipophilic, it may become trapped in lipid membranes and fail to reach its intended target. Conversely, if it is too hydrophilic, it may not be able to cross the lipid bilayer of the cell membrane at all. The balance between hydrophilic and hydrophobic moieties is therefore crucial for cellular uptake and target engagement. nih.gov

Interactive Table: Lipophilicity and its Impact on Flavanone Activity

| Lipophilicity Level | Effect on Cellular Uptake | Effect on Target Engagement | Overall Impact on Bioactivity |

| Too Low (Hydrophilic) | Poor membrane permeability | May not reach intracellular targets | Reduced or no activity |

| Optimal | Efficiently crosses cell membranes | Reaches intracellular targets | Potentially high activity |

| Too High (Lipophilic) | May get trapped in lipid membranes | May not reach intended target | Reduced or no activity |

Mechanistic Investigations of Biological Activities of 2,6 Dihydroxy 2 Phenylchroman 4 One and Its Derivatives

Anticancer Mechanisms in Cellular and Preclinical Models

The anticancer potential of 2,6-dihydroxy-2-phenylchroman-4-one and its structural analogs is attributed to a multi-pronged attack on cancer cells, encompassing the induction of programmed cell death, inhibition of cellular proliferation, targeting of specific cancer-associated proteins, and modulation of key oncogenic signaling pathways.

Induction of Programmed Cell Death Pathways (Apoptosis, and Autophagy)

A primary mechanism by which derivatives of this compound exert their anticancer effects is through the induction of programmed cell death, primarily apoptosis and in some cases, autophagy-dependent apoptosis.

Studies on closely related chalcone (B49325) derivatives have demonstrated their ability to trigger these cell death pathways in various cancer cell lines. For instance, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been shown to induce both autophagy and mitochondrial apoptosis in breast cancer cells. mdpi.com This dual induction of cell death pathways highlights a potent anticancer strategy. The process of apoptosis is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.gov

Another related compound, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone, has been observed to induce mitochondria-mediated apoptosis in multiple myeloma cells. nih.gov This is evidenced by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The induction of apoptosis by these compounds is a critical mechanism for eliminating malignant cells. Furthermore, the anti-alcoholism drug disulfiram, when complexed with copper, has been found to induce autophagy-dependent apoptosis in cancer cells through the activation of endoplasmic reticulum (ER) stress. nih.gov This suggests that targeting the ER could be a viable strategy for cancer therapy.

The interplay between autophagy and apoptosis is complex, with autophagy sometimes promoting cell survival and at other times leading to cell death. In the context of some anticancer therapies, the induction of autophagy can be a mechanism of resistance. However, in other cases, as with certain chalcone derivatives, autophagy can contribute to or directly cause cancer cell death. nih.govmdpi.com

Table 1: Effects of this compound Derivatives on Programmed Cell Death

| Compound | Cancer Cell Line | Observed Effect | Key Molecular Changes |

| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone | Breast Cancer | Induction of autophagy and mitochondrial apoptosis. mdpi.com | Activation of autophagic LC3-II and mitochondrial pro-apoptotic proteins. mdpi.com |

| 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | Multiple Myeloma | Induction of mitochondria-mediated apoptosis. nih.gov | Upregulation of cleaved-caspase-3, cleaved-caspase-9, Bad, and Cytochrome C; downregulation of Bcl-2 and PARP. nih.gov |

| Disulfiram/Copper Complex | Pancreatic and Breast Cancer | Induction of autophagy-dependent apoptosis via ER stress. nih.gov | Activation of IRE1α-XBP1 pathway. nih.gov |

| 2'-Hydroxychalcone (B22705) | Breast Cancer | Induction of autophagy and apoptosis. mdpi.com | Inhibition of NF-κB signaling pathway. mdpi.com |

Modulation of Cell Proliferation and Cell Cycle Progression

In addition to inducing cell death, derivatives of this compound can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.

For example, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been reported to cause cell cycle arrest in the G0/G1 phase in breast cancer cells. mdpi.com Similarly, a study on 2,4',6-trihydroxy-4-methoxybenzophenone, a compound with a related structure, also demonstrated G0/G1 phase arrest in a time-dependent manner in colon carcinoma cells. nih.gov This blockage of the cell cycle prevents cancer cells from dividing and proliferating.

Targeting of Specific Protein Markers and Enzymes (e.g., Sirtuin 2)

The anticancer activity of these compounds can also be attributed to their ability to target and inhibit specific proteins and enzymes that are crucial for cancer cell survival and proliferation. One such target is Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins.

SIRT2 has been implicated in various cellular processes, including cell cycle regulation, and its inhibition can lead to the suppression of tumor growth. nih.gov Research has focused on developing selective SIRT2 inhibitors as potential therapeutic agents for cancers like B-cell lymphoma. nih.gov While direct inhibition of SIRT2 by this compound has not been explicitly demonstrated, the development of selective inhibitors based on a similar chemical scaffold suggests that this could be a potential mechanism of action. nih.gov The inhibition of SIRT2 can lead to the degradation of oncoproteins like c-Myc, thereby impeding cancer cell growth. nih.gov

Pro-oxidant Effects and Reactive Oxygen Species Generation in Malignant Cells

While many flavonoids are known for their antioxidant properties, under certain conditions, they can also exhibit pro-oxidant effects, particularly in cancer cells. This "double-edged sword" activity can be harnessed for therapeutic benefit. nih.govnih.gov

The generation of reactive oxygen species (ROS) within cancer cells can induce oxidative stress, leading to cellular damage and apoptosis. carcinogenesis.commdpi.com Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced damage. nih.gov The induction of ROS can be a key mechanism by which certain anticancer agents, including some flavonoid derivatives, exert their cytotoxic effects. nih.gov This pro-oxidant activity can lead to DNA damage, lipid peroxidation, and ultimately, programmed cell death in malignant cells. mdpi.com

Impact on Downstream Signaling Pathways Associated with Oncogenesis

The anticancer effects of this compound and its derivatives are also mediated through the modulation of critical downstream signaling pathways that are often dysregulated in cancer.

Several key oncogenic signaling pathways have been shown to be inhibited by related flavonoid compounds. For example, 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone (B8526214) has been found to regulate the Akt/mTOR signaling pathway in human lung cancer cells. nih.gov Similarly, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone has been shown to suppress cell proliferation and induce apoptosis in multiple myeloma by targeting the PI3K/Akt/mTOR pathway. nih.gov

Furthermore, 2'-hydroxychalcone has been demonstrated to induce autophagy and apoptosis in breast cancer cells through the inhibition of the NF-κB signaling pathway. mdpi.com The inhibition of these pathways, which are central to cell growth, survival, and proliferation, represents a significant mechanism by which these compounds can exert their anticancer effects.

Table 2: Impact of this compound Derivatives on Oncogenic Signaling Pathways

| Compound | Cancer Type | Targeted Signaling Pathway |

| 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone | Lung Cancer | Akt/mTOR signaling pathway. nih.gov |

| 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | Multiple Myeloma | PI3K/Akt/mTOR signaling pathway. nih.gov |

| 2'-Hydroxychalcone | Breast Cancer | NF-κB signaling pathway. mdpi.com |

Anti-inflammatory Pathways and Immunomodulation

In addition to their anticancer properties, derivatives of this compound also exhibit significant anti-inflammatory and immunomodulatory activities.

Dihydroxy flavone (B191248) derivatives have been shown to exert their anti-inflammatory effects through multiple mechanisms. These include the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key enzymes in the production of pro-inflammatory prostaglandins. nih.govnih.gov They also suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.gov

A study on 2′,6′-dimethoxychalcone demonstrated its ability to suppress the production of prostaglandin (B15479496) E2 (PGE2) and critical pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. mdpi.com This highlights the potential of these compounds to modulate the inflammatory response at a cellular level. The anti-inflammatory properties of these compounds are closely linked to their ability to scavenge free radicals and reduce oxidative stress, which are often underlying factors in chronic inflammation.

Inhibition of Pro-inflammatory Cytokine and Chemokine Production

Derivatives of this compound have demonstrated the ability to suppress the production of several key pro-inflammatory cytokines and chemokines. These signaling molecules are crucial mediators of the inflammatory response, and their inhibition is a key aspect of the anti-inflammatory effects of these compounds.

Furthermore, some studies have indicated that related flavonoid structures can also modulate the production of macrophage inflammatory proteins (MIPs), which are chemokines that attract immune cells to the site of inflammation. The suppression of both pro-inflammatory cytokines and chemokines highlights the broad anti-inflammatory potential of these compounds.

In a study on flavokawain A, a chalcone, it was found to significantly suppress the LPS-induced expression of TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophages. nih.gov Similarly, research on other natural compounds has identified inhibitors of TNF-α, IL-6, and IL-1β. nih.gov For instance, tyrosol exhibited potent inhibition of IL-1β, IL-6, and TNF-α with IC50 values of 0.91, 2.67, and 4.60 μM, respectively. nih.gov

Table 1: Inhibition of Pro-inflammatory Cytokines by Related Compounds

| Compound | Cytokine Inhibited | Cell Line | Inducer | IC50 Value | Reference |

|---|---|---|---|---|---|

| Flavokawain A | TNF-α, IL-1β, IL-6 | RAW 264.7 | LPS | Not specified | nih.gov |

| Tyrosol | IL-1β | RAW 264.7 | LPS | 0.91 μM | nih.gov |

| Tyrosol | IL-6 | RAW 264.7 | LPS | 2.67 μM | nih.gov |

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Cascade

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov The activation of NF-κB leads to the transcription of numerous genes encoding pro-inflammatory cytokines, chemokines, and enzymes. nih.govnih.gov

Derivatives of this compound have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling cascade. For instance, flavokawain A has been reported to inhibit the LPS-induced activation of NF-κB in RAW 264.7 macrophages. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target inflammatory genes. nih.govnih.gov

The mechanism of NF-κB inhibition often involves the prevention of the degradation of the inhibitor of κBα (IκBα). In its inactive state, NF-κB is bound to IκBα in the cytoplasm. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to move to the nucleus. By preventing IκBα degradation, these compounds effectively sequester NF-κB in the cytoplasm, thus inhibiting its activity.

Regulation of Inflammatory Enzyme Expression

The expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of the inflammatory response. nih.gov These enzymes are responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively. nih.gov

Compounds structurally related to this compound have been found to suppress the expression of both iNOS and COX-2. nih.gov This suppression is often a direct consequence of the inhibition of the NF-κB signaling pathway, as the genes for both iNOS and COX-2 are transcriptional targets of NF-κB. nih.gov

For example, flavokawain A was observed to significantly suppress the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. nih.gov This leads to a reduction in the production of NO and prostaglandins, which are key contributors to the pain, swelling, and redness associated with inflammation.

Mechanisms of Antioxidant Activity

The antioxidant properties of this compound and its derivatives are attributed to their ability to neutralize free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues.

Direct Free Radical Scavenging Capabilities

These compounds are effective scavengers of various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•), the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), and the superoxide (B77818) radical (•O2−). researchgate.net The scavenging activity is largely dependent on the molecular structure, particularly the presence and position of hydroxyl groups. mdpi.com

The DPPH• scavenging assay is a widely used method to evaluate the antioxidant potential of compounds. nih.govmdpi.com The ability of a compound to donate a hydrogen atom to the stable DPPH• radical leads to a color change that can be measured spectrophotometrically. nih.govnih.gov Numerous plant extracts and isolated flavonoids have demonstrated significant DPPH• scavenging activity. researchgate.netnih.gov

Similarly, the ABTS•+ assay measures the ability of a compound to quench the pre-formed ABTS•+ radical. This assay is applicable to both hydrophilic and lipophilic antioxidants. The superoxide radical (•O2−) is a biologically important reactive oxygen species, and its scavenging is a crucial aspect of antioxidant defense.

Table 2: Radical Scavenging Activity of Related Compounds

| Compound/Extract | Radical Scavenged | IC50 Value | Reference |

|---|---|---|---|

| Ethanolic leaf extract of Schima wallichii | DPPH• | 30.75 ± 0.006 μg/mL | researchgate.net |

| Ethanolic leaf extract of Schima wallichii | ABTS•+ | 30.83 ± 0.002 μg/mL | researchgate.net |

Metal Ion Chelation and Prevention of Radical Generation

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. By chelating these metal ions, this compound and its derivatives can prevent the formation of these damaging radicals.

The ability to chelate metal ions is often associated with the presence of specific functional groups, such as ortho-dihydroxy moieties in the B-ring or a combination of a hydroxyl group and a carbonyl group in the C-ring of the flavonoid structure. These groups can form stable complexes with metal ions, rendering them redox-inactive.

Role of Intramolecular Hydrogen Bonding in Radical Stabilization

The presence of intramolecular hydrogen bonds plays a significant role in the antioxidant activity of these compounds. nih.gov An intramolecular hydrogen bond can exist between a hydroxyl group and the adjacent carbonyl group in the chroman-4-one structure. mdpi.com

This hydrogen bond contributes to the planarity of the molecule, which in turn enhances the delocalization of electrons across the structure. mdpi.com When the flavonoid donates a hydrogen atom to a free radical, the resulting phenoxyl radical is stabilized by this electron delocalization. mdpi.com This stabilization makes the flavonoid a more effective antioxidant, as it can readily donate a hydrogen atom without becoming a highly reactive radical itself. The stability of the resulting radical is a key determinant of the antioxidant capacity. nih.gov

Antiparasitic and Antimicrobial Modes of Action

The chroman-4-one scaffold is a recurring motif in a variety of natural and synthetic compounds that exhibit a broad range of biological activities. Investigations into these activities have revealed specific molecular mechanisms through which these compounds exert their effects on parasitic, bacterial, and fungal pathogens.

Pteridine reductase 1 (PTR1) is a crucial enzyme in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania species, the causative agents of African trypanosomiasis (sleeping sickness) and leishmaniasis, respectively. PTR1 provides a metabolic bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antimicrobial drugs, thereby contributing to drug resistance. Consequently, PTR1 has emerged as a promising target for the development of new antiparasitic agents.

Research has shown that flavonoids and their derivatives, including those with a chroman-4-one core structure, can act as inhibitors of PTR1. While direct studies on this compound are limited, research on analogous chroman-4-one derivatives has provided significant insights. For instance, certain chroman-4-one analogues have been synthesized and evaluated for their inhibitory activity against T. brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). These studies have demonstrated that the chroman-4-one scaffold can effectively bind to the active site of PTR1, leading to the inhibition of its enzymatic activity and subsequent antiparasitic effects. The binding modes of these compounds have been elucidated through crystallographic studies, providing a structural basis for their inhibitory action and paving the way for the design of more potent and selective inhibitors.

Derivatives of 2-phenylchroman-4-one have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. researchgate.netresearchgate.net The structural features of these compounds play a crucial role in their antimicrobial efficacy.

Studies on various 2-phenylchromen-4-one derivatives have revealed their inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net For example, compounds such as 2-(2,4-dimethoxyphenyl)-chromen-4-one and 2-(4-ethoxyphenyl)-chromen-4-one have shown notable antibacterial activity. researchgate.net The mechanism of action is believed to involve the disruption of bacterial cell processes, although the precise targets can vary depending on the specific derivative and the bacterial species.

In addition to their antibacterial properties, these compounds have also been found to possess antifungal activity. researchgate.netresearchgate.net They have been tested against various fungal species, including Aspergillus flavus, Aspergillus niger, Aspergillus ochraceus, and Rhizopus spp. researchgate.net The antifungal action is thought to be mediated through the inhibition of essential fungal enzymes or the disruption of cell membrane integrity. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values for some of these derivatives have been determined, providing a quantitative measure of their potency.

| Compound Derivative | Target Organism | Activity |

| 2-(2,4-dimethoxyphenyl)-chromen-4-one | Bacteria & Fungi | Significant antibacterial and antifungal activities researchgate.net |

| 2-(4-ethoxyphenyl)-chromen-4-one | Bacteria & Fungi | Significant antibacterial and antifungal activities researchgate.net |

Neuroprotective Mechanisms

The neuroprotective potential of phenolic compounds, including those with a chroman-4-one structure, has been a subject of considerable research. These compounds are believed to exert their effects through various mechanisms, including the inhibition of key signaling enzymes and the attenuation of oxidative stress.

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. researchgate.net The dysregulation of GSK-3β activity has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, as well as diabetes and cancer. researchgate.netnih.gov Consequently, the inhibition of GSK-3β has emerged as a significant therapeutic strategy. researchgate.net

While a variety of small molecule inhibitors of GSK-3β have been developed, direct research on the inhibitory activity of this compound and its specific derivatives on GSK-3β is not extensively documented in the current scientific literature. The majority of known GSK-3β inhibitors belong to other chemical classes, and they typically act by competing with ATP for its binding site on the enzyme. researchgate.net Given the therapeutic potential of GSK-3β inhibition, the investigation of chroman-4-one derivatives as potential inhibitors of this enzyme represents a promising avenue for future research.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in a variety of neurodegenerative diseases. nih.govmdpi.comfao.orgmdpi.com Phenolic compounds, such as those found in coffee and other plant sources, are known to possess antioxidant properties that can mitigate this damage. nih.gov

The neuroprotective effects of these compounds are often attributed to their ability to scavenge free radicals, thereby reducing the accumulation of intracellular ROS. nih.gov For instance, studies on phenolic phytochemicals have shown that they can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced apoptosis. nih.gov This protective effect is associated with the inhibition of several downstream signaling pathways activated by oxidative stress, including the c-Jun N-terminal protein kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov

Furthermore, these compounds can modulate the expression and activity of key proteins involved in apoptosis, such as poly(ADP-ribose) polymerase (PARP) and caspases. nih.gov By preventing the cleavage of PARP and the activation of caspases, they help to maintain cellular integrity and prevent programmed cell death. The dihydroxy-phenyl moiety present in this compound is a key structural feature that is often associated with potent antioxidant and free radical scavenging activity, suggesting a strong potential for this compound and its derivatives to attenuate oxidative stress-induced neuronal damage.

Other Significant Biological Targets and Pathways (e.g., Cholinesterase)

Beyond their antiparasitic, antimicrobial, and neuroprotective effects, derivatives of 2-phenylchroman-4-one have been found to interact with other important biological targets, most notably cholinesterases. nih.govnih.gov Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain. nih.gov

| Compound Class | Target Enzyme | Biological Relevance |

| 2-phenylchromen-4-one derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease nih.gov |

| 2-phenylchromen-4-one derivatives | Butyrylcholinesterase (BChE) | Alzheimer's Disease nih.govnih.gov |

Computational and Theoretical Studies on 2,6 Dihydroxy 2 Phenylchroman 4 One Analogues

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode of action. biointerfaceresearch.com

In the context of 2,6-dihydroxy-2-phenylchroman-4-one analogues, molecular docking studies have been instrumental in identifying potential protein targets and elucidating the structural basis for their biological activity. For instance, studies on similar chroman-4-one derivatives have shown that these compounds can bind to various enzymes and receptors. gu.senih.govnih.gov Docking simulations of chroman-4-one analogues into the active site of enzymes like sirtuin 2 (SIRT2) have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their inhibitory activity. nih.govacs.org

The process involves preparing the 3D structures of both the ligand (the chroman-4-one analogue) and the protein target. The ligand is then placed in the binding site of the protein, and its orientation and conformation are systematically explored to find the pose with the most favorable binding energy. nih.gov This binding energy, often expressed as a docking score, provides a quantitative measure of the binding affinity. jmbfs.org For example, a study on various flavone (B191248) derivatives showed a wide range of binding affinities, with some compounds exhibiting stronger binding to target proteins than reference drugs.

Key interactions frequently observed in docking studies of flavonoid-like compounds include:

Hydrogen bonds: The hydroxyl groups and the carbonyl group of the chroman-4-one scaffold are often involved in forming hydrogen bonds with amino acid residues in the protein's active site. nih.govjmbfs.org

Hydrophobic interactions: The phenyl rings of the chroman-4-one structure typically engage in hydrophobic interactions with nonpolar residues of the protein. acs.org

Pi-stacking interactions: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. jmbfs.org

These simulations not only help in understanding the mechanism of action but also guide the design of new analogues with improved potency and selectivity. gu.se

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. nih.govacs.org These methods provide a detailed understanding of the distribution of electrons within a molecule and how this influences its chemical behavior. nih.gov For analogues of this compound, DFT calculations can elucidate various electronic properties that are crucial for their biological function. researchgate.net

These calculations can determine key parameters such as ionization potential, electron affinity, and bond dissociation energies, which are related to the antioxidant activity of flavonoids. nih.gov The electronic properties are fundamental to designing novel molecules with enhanced activity and reduced toxicity. nih.gov

Analysis of HOMO and LUMO Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in chemical reactions. wikipedia.orgacs.org

HOMO: The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, which is often associated with antioxidant activity. scispace.com

LUMO: The LUMO is the innermost orbital that is empty of electrons and represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons. scispace.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's stability and reactivity. A smaller energy gap generally implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For flavonoid-like compounds, the distribution of HOMO and LUMO across the molecular structure can pinpoint the regions most likely to be involved in electron transfer processes, which are central to their antioxidant and other biological activities. researchgate.netresearchgate.net For instance, in many flavonoids, the HOMO is often localized on the B-ring and the C-ring, while the LUMO is distributed over the entire molecule. scispace.com

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for structural verification and analysis. wiley.comdiva-portal.org

NMR Spectroscopy: Quantum chemical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound analogues. wiley.com By comparing the calculated spectra with experimental NMR data, the precise structure and conformation of the molecule can be confirmed. nih.govnih.gov This is particularly useful for distinguishing between isomers and determining the substitution patterns on the chroman-4-one scaffold. wiley.com

Vibrational Spectroscopy: Theoretical calculations can also simulate the infrared (IR) and Raman spectra of these compounds. nih.gov The calculated vibrational frequencies can be correlated with the experimental spectra to assign specific vibrational modes to different functional groups within the molecule, providing further structural confirmation. nih.gov

In Silico Screening for Identification of Potential Bioactive Leads

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govjohnshopkins.edu This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.govnih.gov

For analogues of this compound, virtual screening can be employed to explore large chemical databases of flavonoids and related compounds to identify potential bioactive leads for specific therapeutic targets. nih.govmedchemexpress.com The process typically involves several steps:

Library Preparation: A large library of 3D structures of flavonoid-like compounds is compiled. nih.govnih.gov

Target Preparation: The 3D structure of the target protein is obtained, often from crystallographic data or through homology modeling.

Docking and Scoring: The compounds in the library are then docked into the active site of the target protein, and their binding affinities are calculated and ranked. biointerfaceresearch.comnih.gov

Filtering and Selection: The top-ranked compounds are then selected for further investigation, including more detailed computational analysis and experimental validation. nih.gov

Recent studies have utilized virtual screening to identify flavonoids as potential inhibitors for a variety of targets, including those relevant to cancer and infectious diseases. nih.govsemanticscholar.org These in silico approaches have proven to be valuable in the early stages of drug discovery for identifying promising chroman-4-one based compounds. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility of molecules and the dynamics of their interactions with other molecules, such as proteins. nih.gov

For this compound analogues, MD simulations can be used to:

Analyze Conformational Preferences: These simulations can explore the different conformations that the molecule can adopt in solution, providing insights into its flexibility and the relative stability of different shapes. The orientation of the phenyl ring relative to the chroman-4-one core is a key conformational feature that can be investigated. acs.orgnih.govmdpi.com

Study Ligand-Protein Binding Stability: After a ligand is docked into a protein's binding site, MD simulations can be run on the complex to assess the stability of the binding pose over time. nih.gov By analyzing the trajectory of the simulation, researchers can observe how the ligand and protein interact and whether the initial binding mode is maintained. nih.gov

MD simulations, often used in conjunction with molecular docking, provide a more dynamic and realistic picture of ligand-protein interactions compared to static docking studies alone. nih.gov

Natural Occurrence and Biotransformation Pathways of Chroman 4 One Analogues

Isolation from Botanical Sources and Associated Species

Chroman-4-ones and their derivatives are secondary metabolites that have been isolated from a vast array of plant species. nih.gov They play various roles in the plant life cycle, from growth regulation to defense against pathogens. nih.gov The structural diversity of this family has led to their classification into several categories, including flavanones (2-phenyl-4-chromanones), isoflavanones (3-phenyl-4-chromanones), and others. researchgate.net

Flavanones, such as naringenin (B18129) (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), are a prominent subgroup. nih.gov Naringenin has been identified in various organisms, including Trichoderma virens and Cadophora gregata. nih.gov Another related compound, Apigenin-4'-glucoside, which is a flavonoid O-glycoside, has been found in a wide range of plant species. np-mrd.org

Below is an interactive data table of plant species known to produce chroman-4-one analogues and related flavonoid structures.

| Botanical Species | Associated Compound Class |

| Antennaria dioica | Flavonoid O-glycosides |

| Artemisia judaica | Flavonoid O-glycosides |

| Centaurea cyanus | Flavonoid O-glycosides |

| Centaurea montana | Flavonoid O-glycosides |

| Chaerophyllum aureum | Flavonoid O-glycosides |

| Cinnamomum philippinense | Flavonoid O-glycosides |

| Equisetum pratense | Flavonoid O-glycosides |

| Gerbera jamesonii | Flavonoid O-glycosides |

| Helichrysum armenium | Flavonoid O-glycosides |

| Ixora finlaysoniana | Flavonoid O-glycosides |

| Leonurus cardiaca | Flavonoid O-glycosides |

| Machilus japonica | Flavonoid O-glycosides |

| Macrothelypteris torresiana | Flavonoid O-glycosides |

| Marrubium anisodon | Flavonoid O-glycosides |

| Morina nepalensis | Flavonoid O-glycosides |

| Phoradendron leucarpum | Flavonoid O-glycosides |

| Phyllocladus hypophyllus | Flavonoid O-glycosides |

| Picris hieracioides | Flavonoid O-glycosides |

| Punica granatum | Flavonoid O-glycosides |

| Saussurea medusa | Flavonoid O-glycosides |

| Stevia rebaudiana | Flavonoid O-glycosides |

| Caesalpina bonducella | 3-Arylidenechroman-4-ones |

| Eucomis bicolor | 3-Arylidenechroman-4-ones |

| Aloe species | Chromone glycosides |

| Macrolobium latifolium | Chromone glycosides |

| Selaginella uncinata | Chromone glycosides |

| This table is based on findings reported in scientific literature. nih.govnp-mrd.orgnih.gov |

Biosynthetic Pathways Leading to Chroman-4-one Core Structures

The biosynthesis of the chroman-4-one core, a key structural feature of flavonoids, originates from the phenylpropanoid pathway. wikipedia.orgnih.govnih.gov This intricate metabolic route begins with the amino acid phenylalanine. nih.govmdpi.com

The general phenylpropanoid pathway involves a series of enzymatic steps:

Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid. nih.govmdpi.com

Cinnamic acid 4-hydroxylase (C4H) then converts cinnamic acid to p-coumaric acid. nih.govmdpi.com

4-coumarate:CoA ligase (4CL) subsequently activates p-coumaric acid to form p-coumaroyl-CoA. mdpi.com

This activated molecule, p-coumaroyl-CoA, serves as a crucial precursor for the flavonoid biosynthesis pathway. nih.gov The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) , which condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold. wikipedia.orgnih.gov

The formation of the characteristic three-ring structure of flavanones occurs through the action of chalcone isomerase (CHI) , which catalyzes the stereospecific cyclization of the chalcone. wikipedia.orgnih.gov This reaction establishes the fundamental chroman-4-one core.

Further diversification of the flavanone (B1672756) structure occurs through the action of various enzymes. For instance, flavanone 3'-hydroxylase (F3'H) and flavanone 3',5'-hydroxylase (F3'5'H) can introduce hydroxyl groups at specific positions on the B-ring, leading to a variety of flavanone structures like eriodictyol (B191197) and pentahydroxyflavanone. mdpi.com Flavanones then act as central intermediates for the biosynthesis of other flavonoid classes, such as flavones, isoflavones, dihydroflavonols, flavonols, and anthocyanins. wikipedia.orgmdpi.com

Metabolic Transformations and Derivatization in Biological Systems

Once formed, chroman-4-one analogues and other flavonoids can undergo a wide range of metabolic transformations and derivatizations within biological systems. These modifications contribute to the vast structural diversity and varied biological functions of these compounds. acs.org

Common metabolic transformations include:

Hydroxylation: The introduction of hydroxyl groups is a frequent modification, catalyzed by enzymes such as flavanone 2-hydroxylase (F2H) and cytochrome P450 monooxygenases. nih.govacs.org This can alter the compound's solubility and biological activity.

Glycosylation: The attachment of sugar moieties to the flavonoid core is a widespread modification, resulting in flavonoid glycosides. np-mrd.orgtamu.edu This process is catalyzed by various glycosyltransferases and can significantly impact the compound's stability, solubility, and bioavailability. tamu.edu Flavonoid O-glycosides, for instance, have a carbohydrate moiety linked to the 2-phenylchromen-4-one backbone. np-mrd.org

Methylation: The addition of methyl groups, often to hydroxyl groups, is another common derivatization. acs.orgtamu.edu This can affect the compound's reactivity and interaction with biological targets.

Prenylation and Acylation: The attachment of prenyl or acyl groups further increases the structural complexity and can influence the lipophilicity and biological properties of the flavonoid. acs.org

Enzymatic systems in both plants and microorganisms are capable of catalyzing these transformations. acs.orgresearchgate.net For example, plant cell cultures have been shown to biotransform 4-chromanol (B72512) into 4-chromanone. researchgate.net Microbial systems, such as E. coli engineered with specific enzymes, can also be used to produce various hydroxylated flavonoid derivatives. acs.org These biotransformations are key to the natural diversity of flavonoids and are also being explored for the biotechnological production of novel and bioactive compounds. nih.gov

Analytical Methodologies for Structural Characterization in Research of 2,6 Dihydroxy 2 Phenylchroman 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2,6-dihydroxy-2-phenylchroman-4-one. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a detailed understanding of the molecular framework.

1D NMR (¹H and ¹³C):

¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For chroman-4-one derivatives, characteristic signals are observed for the aromatic protons on both the A and B rings, as well as for the protons on the heterocyclic C-ring. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants are crucial for assigning specific protons to their positions in the structure. For instance, the methylene (B1212753) protons at the C-3 position of the chroman-4-one scaffold typically appear as a characteristic signal around 2.70 ppm. mdpi.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicative of its electronic environment (e.g., aromatic, aliphatic, carbonyl).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the complex spectra of flavonoids.

COSY: Establishes correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the rings.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.

HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire molecular structure, including the placement of substituents on the aromatic rings.

Substituent effects on the chemical shifts in the aromatic moiety of chroman-4-one derivatives have been systematically studied, and these data can be used to predict and verify the substitution pattern of this compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. mdpi.com

For this compound (C₁₅H₁₂O₄), HRMS would provide an exact mass that can distinguish it from other compounds with the same nominal mass but different elemental compositions. This technique is often coupled with a soft ionization method, such as Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion for accurate mass measurement. mdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic neutral losses and fragment ions. mdpi.comnih.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Exact Mass | 256.07355886 Da |

This interactive data table provides key molecular properties of this compound.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net In the context of this compound, IR spectroscopy would reveal characteristic absorption bands for the following functional groups:

O-H stretching: A broad band typically in the region of 3500-3200 cm⁻¹, indicative of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

C=O stretching: A strong, sharp band around 1680-1650 cm⁻¹ corresponding to the carbonyl group of the chroman-4-one moiety.

C=C stretching: Bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

C-O stretching: Bands in the 1300-1000 cm⁻¹ region, associated with the ether linkage in the chroman ring and the phenolic hydroxyl groups.

While IR spectroscopy provides valuable information about the functional groups present, the interpretation of the spectra of flavonoids can be complex due to the mixing of vibrational modes. nih.gov Therefore, it is often used in conjunction with other analytical methods for a complete structural determination.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels (electronic transitions). The UV spectra of flavonoids, including flavanonols, typically display two major absorption bands. researchgate.net

Band I: Usually appears in the range of 300-380 nm and is associated with the electronic transitions in the B-ring cinnamoyl system. ijims.com

Band II: Typically observed in the 240-280 nm region and corresponds to the electronic transitions in the A-ring benzoyl system. ijims.com

The position and intensity of these absorption maxima are sensitive to the substitution pattern on the flavonoid skeleton. The use of shift reagents, such as sodium methoxide, aluminum chloride, and boric acid, can provide further structural information by inducing characteristic shifts in the UV-Vis spectrum, which helps to identify the location of free hydroxyl groups. ijims.com

Chromatographic Techniques (e.g., UPLC-ESI-Q-TOF-MS/MS) for Separation and Identification of Reaction Products

Chromatographic techniques are essential for the separation, purification, and identification of compounds from complex mixtures, such as reaction products or natural extracts. mdpi.comchromatographyonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for the analysis of flavonoids. chromatographyonline.com

Future Perspectives and Emerging Research Directions for 2,6 Dihydroxy 2 Phenylchroman 4 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of flavanones, which are key precursors to other flavonoids, is a well-established area, but there is a growing emphasis on developing more environmentally friendly and efficient methods. benthamdirect.comresearchgate.net Traditional methods for flavonoid synthesis often require harsh conditions, such as acidic or basic reflux, and may use strong oxidants like iodine, which can lead to side reactions and may not be suitable for chemically sensitive compounds. rsc.org

Future synthetic strategies for 2,6-dihydroxy-2-phenylchroman-4-one will likely focus on "Green Chemistry" principles to reduce environmental impact and improve efficiency. benthamdirect.com This includes the use of organocatalysts like methane (B114726) sulphonic acid, which is inexpensive, eco-friendly, and effective for the cyclization of 2'-hydroxy chalcones into flavanones in good yields and short reaction times. researchgate.net Another promising approach is the palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones, which allows for the synthesis of flavanones under mild conditions with good functional group compatibility. rsc.org One-pot syntheses, which combine multiple reaction steps into a single operation, are also being developed to streamline the production of flavones and related compounds. rsc.org

These modern methodologies offer significant advantages over classical approaches like the Claisen-Schmidt condensation followed by cyclization, which, while common, can be less efficient. eurjchem.commdpi.com The application of microwave-assisted synthesis is another green approach that can accelerate the conversion of chalcones to flavones, often in high yields with minimal solvent use. eurjchem.com

Table 1: Comparison of Synthetic Methodologies for Flavanone (B1672756) Synthesis

| Methodology | Key Features | Potential Advantages for this compound |

| Green Organocatalysis | Utilizes catalysts like methane sulphonic acid. researchgate.net | Inexpensive, eco-friendly, suitable for compounds with free hydroxyl groups. researchgate.net |

| Palladium(II)-Catalyzed Cyclization | Employs a palladium catalyst for oxidative cyclization under mild conditions. rsc.org | High atom economy, good functional group tolerance, avoids harsh reagents. rsc.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. eurjchem.com | Reduced reaction times, high yields, minimal solvent usage. eurjchem.com |

| One-Pot Procedures | Combines multiple synthetic steps (e.g., acylation and cyclization) into a single reaction. rsc.org | Increased efficiency, reduced waste, simplified purification. rsc.org |

Future research will focus on adapting and optimizing these sustainable methods for the specific, high-yield synthesis of this compound and its derivatives.

Deeper Exploration of Structure-Activity Relationships and Mechanistic Insights

Understanding the relationship between the chemical structure of a flavonoid and its biological activity (Structure-Activity Relationship, SAR) is crucial for designing more potent and selective therapeutic agents. nih.gov For flavonoids, key structural features influencing bioactivity include the number and position of hydroxyl groups, the presence of a double bond in the C-ring, and the substitution pattern on the B-ring. mdpi.com

For this compound, future SAR studies should systematically explore how modifications at the hydroxyl groups (e.g., methylation, glycosylation) or alterations to the phenyl B-ring affect its biological functions. For instance, research on anti-MERS-CoV (Middle East respiratory syndrome coronavirus) activity in a series of 2-phenylchroman-4-one derivatives showed that even a small structural change, such as the difference between a hydroxyl and a methoxy (B1213986) group, could significantly alter antiviral activity. nih.gov Similarly, studies on flavonols have demonstrated that halogenation of the B-ring can enhance cytotoxic effects against cancer cells. mdpi.com

Delving into the mechanistic insights will require moving beyond simple activity screens. This involves identifying the precise molecular pathways through which this compound exerts its effects. For example, many plant-derived anticancer compounds function by inducing apoptosis, inhibiting cell proliferation, or targeting specific signaling pathways. nih.gov Future research should aim to pinpoint the specific proteins and cellular cascades modulated by this compound to understand its therapeutic potential fully.

Identification of Unexplored Biological Targets and Therapeutic Potential in Preclinical Models

Flavonoids as a class exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. benthamdirect.commdpi.com While the specific biological profile of this compound is not extensively documented, related compounds provide clues to its potential applications.

A significant area for future investigation is its potential as an antiviral agent. Studies have identified derivatives of 2-phenylchroman-4-one, such as bavachin, as having promising activity against MERS-CoV. nih.govnih.gov This suggests that this compound should be screened against a broad panel of viruses.

Another promising avenue is in neurology. The closely related flavone (B191248), 7,8-dihydroxyflavone (B1666355) (tropoflavin), acts as a potent agonist of the Tropomyosin receptor kinase B (TrkB), a key receptor for brain-derived neurotrophic factor (BDNF). wikipedia.org This activity has shown therapeutic efficacy in animal models of numerous central nervous system disorders, including depression, Alzheimer's disease, and Parkinson's disease. wikipedia.org Given the structural similarity, investigating whether this compound can also modulate TrkB or other neurological targets is a high-priority research direction.

Table 2: Potential Biological Targets for this compound Based on Related Compounds

| Compound Class/Example | Known Biological Target/Activity | Potential Therapeutic Area for this compound |

| 2-Phenylchroman-4-one derivatives | Anti-MERS-CoV activity. nih.gov | Antiviral (e.g., against coronaviruses) |

| 7,8-Dihydroxyflavone (Tropoflavin) | Potent TrkB receptor agonist. wikipedia.org | Neurodegenerative diseases (Alzheimer's, Parkinson's), Depression. wikipedia.org |

| General Flavonoids | Anticancer, anti-inflammatory. mdpi.com | Oncology, Inflammatory disorders |

| 7-hydroxy-4-phenylchromen-2-one derivatives | Cytotoxic against human cancer cell lines. nih.gov | Oncology |

Preclinical studies using cell culture and animal models will be essential to validate these potential therapeutic applications and to establish the efficacy of this compound in a physiological context.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. mdpi.com These computational tools can analyze vast datasets to predict the properties of molecules, optimize reaction conditions, and even design novel compounds with desired activities. researchgate.netmdpi.com

For this compound, AI and ML can be applied in several key areas:

Synthesis Optimization: ML algorithms, such as Bayesian optimization, can be used to explore the vast parameter space of a chemical reaction (e.g., reagents, solvents, temperature) to identify the optimal conditions for synthesis, leading to higher yields and purity. arxiv.orgarxiv.org This is particularly useful for complex, multi-step syntheses. mdpi.com

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be built using ML to predict the biological activity of novel derivatives of this compound before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like enhanced bioactivity, better bioavailability, or reduced toxicity.

The primary challenge for applying AI is the need for large, high-quality datasets. Future research will need to generate this experimental data to train robust and predictive ML models for the targeted design and optimization of this specific flavanone.

Investigation of Synergistic Effects with Other Bioactive Compounds

Combination therapy, where two or more drugs are used together, is a cornerstone of treatment for complex diseases like cancer. nih.gov Investigating the synergistic effects of this compound with other bioactive compounds could unlock new therapeutic strategies. A synergistic interaction occurs when the combined effect of two compounds is greater than the sum of their individual effects.

Future research should explore combinations of this compound with:

Conventional Chemotherapy Drugs: Combining it with existing anticancer agents could potentially enhance tumor-killing efficacy, overcome drug resistance, or reduce the required dose of the toxic chemotherapeutic drug.

Other Phytochemicals: Natural products often contain a mixture of compounds that act synergistically. Studies have shown synergistic effects between flavonoids and other natural compounds like curcumin (B1669340) or between different polyphenols like gallic acid and catechin. nih.govmdpi.com Exploring combinations of this compound with other flavonoids or natural extracts could lead to potent new formulations.

The isobologram analysis is a standard method used to determine whether the interaction between two compounds is synergistic, additive, or antagonistic. mdpi.com Applying this and other analytical methods will be crucial in systematically identifying effective and safe combinations involving this compound for future therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.